molecular formula C18H18N2O2 B2920972 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941870-88-8

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2920972
CAS No.: 941870-88-8
M. Wt: 294.354
InChI Key: NLMZUAOKONLTMG-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are currently unknown. This compound belongs to the tetrahydroquinoline family , which is known for its diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Tetrahydroquinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target

Biochemical Pathways

Tetrahydroquinoline derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its targets and mode of action, which are currently unknown.

Result of Action

Given the diverse biological activities of tetrahydroquinoline derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound derived from the tetrahydroquinoline family. Its unique structure combines an acetyl group with a benzamide moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2OC_{15}H_{16}N_{2}O. The compound features a tetrahydroquinoline core, which is known for its presence in various natural products and pharmacologically active compounds. The structural representation is as follows:

N 1 acetyl 1 2 3 4 tetrahydroquinolin 6 yl benzamide\text{N 1 acetyl 1 2 3 4 tetrahydroquinolin 6 yl benzamide}

Research indicates that this compound may exert its biological effects through several mechanisms:

1. Enzyme Inhibition:

  • The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. This suggests a role in cancer treatment by potentially reducing tumor growth through enzyme modulation.

2. Interaction with Neurotransmitter Receptors:

  • Preliminary studies indicate that it may interact with neurotransmitter receptors, which could provide therapeutic benefits for neurodegenerative diseases.

3. Modulation of Gene Expression:

  • There is evidence that the compound can influence gene expression related to disease processes, further supporting its potential as a therapeutic agent.

Anticancer Potential

A significant area of research has focused on the anticancer properties of this compound. Various studies have demonstrated its ability to inhibit cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung)< 5Tubulin polymerization inhibition
HCT116 (Colon)4.64Cell cycle arrest in G2/M phase
MCF-7 (Breast)0.8EGFR inhibition

These findings suggest that the compound may be effective against multiple types of cancer by targeting different molecular pathways.

Neuroprotective Effects

In addition to its anticancer activity, studies have indicated that this compound may have neuroprotective effects. Its interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Cancer Treatment
A recent study examined the effects of this compound on A549 lung cancer cells. At concentrations below 5 µM, significant inhibition of cell proliferation was observed alongside increased apoptosis markers.

Case Study 2: Neurodegenerative Disease Model
In vitro studies using neuronal cell lines treated with this compound showed enhanced cell survival rates under oxidative stress conditions compared to control groups. This suggests a protective role against neurodegeneration.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)20-11-5-8-15-12-16(9-10-17(15)20)19-18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMZUAOKONLTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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